molecular formula C16H25NO4 B2364963 1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate CAS No. 2022370-40-5

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate

Cat. No.: B2364963
CAS No.: 2022370-40-5
M. Wt: 295.379
InChI Key: QJYHJRUANMHGCG-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C16H25NO4 and a molecular weight of 295.38 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, ethyl, and prop-2-yn-1-yl groups, along with two ester functional groups. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of substituents and functional groups, which provide a balance of stability and reactivity suitable for a wide range of applications.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h1H,7-12H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYHJRUANMHGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2022370-40-5
Record name 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
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